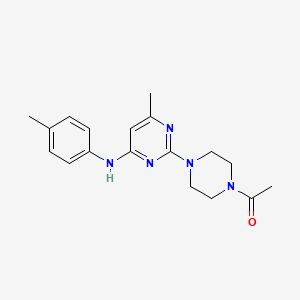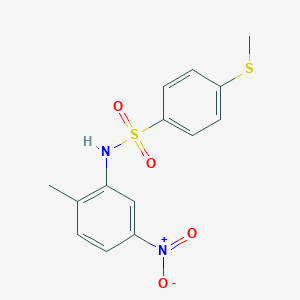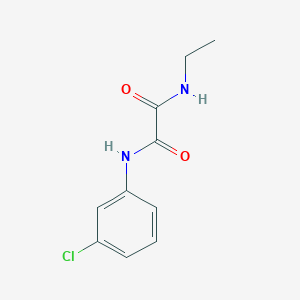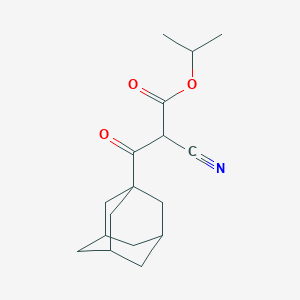
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine, also known as AG-014699, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition has been shown to have therapeutic potential in cancer treatment.
作用機序
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine works by inhibiting the activity of PARP, an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has been shown to be highly selective for PARP-1 and PARP-2, two isoforms of the enzyme that are involved in DNA repair.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to improve glucose metabolism in animal models. These effects may have implications for the treatment of other diseases, such as diabetes and inflammatory disorders.
実験室実験の利点と制限
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. Its selectivity for PARP-1 and PARP-2 may limit its usefulness in studying other isoforms of the enzyme, and its effects on DNA repair may complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine. One area of interest is the development of combination therapies that include 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine and other chemotherapeutic agents. Another area of interest is the study of the effects of 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine on other diseases, such as diabetes and inflammatory disorders. Finally, there is ongoing research on the development of new PARP inhibitors with improved selectivity and efficacy.
合成法
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting compound with 6-methylpyrimidine-4-amine. The final product is obtained through purification and crystallization.
科学的研究の応用
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has been extensively studied for its potential use in cancer treatment. It has been shown to be particularly effective in tumors with defects in DNA repair pathways, such as those with BRCA mutations. 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has also been studied in combination with other chemotherapeutic agents, such as temozolomide and carboplatin, and has shown promising results in clinical trials.
特性
IUPAC Name |
1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-4-6-16(7-5-13)20-17-12-14(2)19-18(21-17)23-10-8-22(9-11-23)15(3)24/h4-7,12H,8-11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZHUMFMNMFOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5037484.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5037493.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5037495.png)
![1-(4-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B5037499.png)

![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5037513.png)

![N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5037539.png)
![(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5037540.png)
![4-[2-(4-isobutylphenyl)propanoyl]morpholine](/img/structure/B5037548.png)
![(4-methoxy-3-biphenylyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5037555.png)

![ethyl 4-[(4-methoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5037569.png)